(2S)-2-methyl-3-phenylpropanoic acid

概要

説明

(2S)-2-メチル-3-フェニルプロパン酸は、フェニルプロパン酸類に属する有機化合物です。これらの化合物は、ベンゼン環がプロパン酸に結合していることを特徴としています。 (2S)-2-メチル-3-フェニルプロパン酸の分子式はC10H12O2で、分子量は164.2 g/molです .

作用機序

(2S)-2-メチル-3-フェニルプロパン酸の作用機序には、特定の分子標的との相互作用が含まれます。たとえば、活性部位に結合することで、特定の酵素の阻害剤として作用することができます。 関与する経路には、酵素活性の阻害があり、代謝過程の変化につながる可能性があります .

類似化合物の比較

類似化合物

- (S)-2-ベンジルプロパン酸

- デアミノメチルフェニルアラニン

独自性

(2S)-2-メチル-3-フェニルプロパン酸は、その特定の立体化学によってユニークであり、これはその生物活性と他の分子との相互作用に大きく影響を与える可能性があります。 そのキラルな性質は、不斉合成やキラル分解プロセスにおいて貴重な化合物となっています .

準備方法

合成経路と反応条件

(2S)-2-メチル-3-フェニルプロパン酸の合成では、通常、キラル触媒を用いて正しい立体化学を確保します。一般的な方法の1つは、キラルロジウム触媒を用いた2-メチル-3-フェニルアクリル酸の不斉水素化です。 この反応は、高圧、高温で水素ガス中で行われます .

工業的生産方法

(2S)-2-メチル-3-フェニルプロパン酸の工業的生産では、多くの場合、同じ不斉水素化プロセスがより大規模に行われます。 反応条件は、最大収率と純度が得られるように最適化され、生成物は結晶化やクロマトグラフィーなどの技術を用いて精製されます .

化学反応の分析

反応の種類

(2S)-2-メチル-3-フェニルプロパン酸は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、対応するケトンまたはアルデヒドを生成するために酸化することができます。

還元: 還元反応は、カルボン酸基をアルコールに変換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。

形成される主要な生成物

酸化: ケトンまたはアルデヒドの生成。

還元: アルコールの生成。

置換: 置換された芳香族化合物の生成.

科学研究への応用

(2S)-2-メチル-3-フェニルプロパン酸は、科学研究においていくつかの用途があります。

化学: さまざまな有機化合物の合成におけるキラルビルディングブロックとして使用されます。

生物学: 潜在的な生物活性と酵素との相互作用について研究されています。

医学: 潜在的な治療効果と、医薬品合成における前駆体として調査されています。

科学的研究の応用

(2S)-2-Methyl-3-phenylpropanoic acid has several applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of various organic compounds.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of fragrances and flavors

類似化合物との比較

Similar Compounds

- (S)-2-Benzylpropanoic acid

- Deamino-methyl-phenylalanine

Uniqueness

(2S)-2-Methyl-3-phenylpropanoic acid is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with other molecules. Its chiral nature makes it a valuable compound in asymmetric synthesis and chiral resolution processes .

特性

IUPAC Name |

(2S)-2-methyl-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-8(10(11)12)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,12)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCIIDRLDHRQKPH-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14367-54-5 | |

| Record name | (2S)-2-Methyl-3-phenylpropanoic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07673 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (2S)-2-methyl-3-phenylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Pyridinium, 4-(dimethylamino)-1-[3-(trimethoxysilyl)propyl]-, chloride](/img/structure/B3047658.png)

![[(3R)-1-[[(2R,3R,4S,5R)-6-[(2R,3R,4R,5S,6R)-3-[[(3R)-3-dodecanoyloxytetradecanoyl]amino]-6-(hydroxymethyl)-5-phosphonooxy-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxyoxan-2-yl]oxy-3,4,5-trihydroxy-1-oxohexan-2-yl]amino]-1-oxotetradecan-3-yl] hexadecanoate](/img/structure/B3047661.png)

![1-[(4-Iodophenyl)methyl]-1H-pyrrole](/img/structure/B3047663.png)

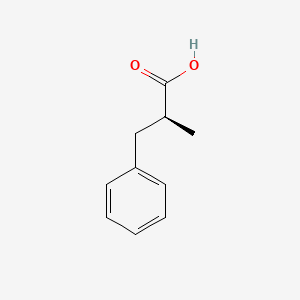

![[5-Chloro-2-(4-methyl-1H-pyrazol-1-yl)phenyl]amine hydrochloride](/img/structure/B3047675.png)